molecular formula C9H17ClN4O B12220361 3-(isobutylamino)-1-methyl-1H-pyrazole-5-carboxamide

3-(isobutylamino)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B12220361
M. Wt: 232.71 g/mol
InChI Key: WBUFAUMMHBBTCX-UHFFFAOYSA-N
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Description

3-(isobutylamino)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isobutylamino)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 3-(isobutylamino)-1-methyl-1H-pyrazole with a suitable carboxylating agent. One common method is the reaction of the pyrazole derivative with an isocyanate under controlled conditions to form the desired carboxamide. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(isobutylamino)-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

3-(isobutylamino)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(isobutylamino)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(isobutylamino)-1-methyl-1H-pyrazole-4-carboxamide
  • 3-(isobutylamino)-1-methyl-1H-pyrazole-5-carboxylic acid
  • 3-(isobutylamino)-1-methyl-1H-pyrazole-5-carboxylate

Uniqueness

3-(isobutylamino)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the isobutylamino group and the carboxamide functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H17ClN4O

Molecular Weight

232.71 g/mol

IUPAC Name

2-methyl-5-(2-methylpropylamino)pyrazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C9H16N4O.ClH/c1-6(2)5-11-8-4-7(9(10)14)13(3)12-8;/h4,6H,5H2,1-3H3,(H2,10,14)(H,11,12);1H

InChI Key

WBUFAUMMHBBTCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NN(C(=C1)C(=O)N)C.Cl

Origin of Product

United States

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